
tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.27 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a methoxy group on the pyrrolidine ring .
Preparation Methods
The synthesis of tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate typically involves the reaction of 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane with sodium methoxide in methanol at 60°C for 5 hours . The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic phases are combined, washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to obtain the desired compound .
Chemical Reactions Analysis
tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxy and methoxy groups on the pyrrolidine ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function . The tert-butyl ester group can also affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution .
Comparison with Similar Compounds
tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives, such as:
tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
tert-Butyl 3-hydroxy-4-ethoxypyrrolidine-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
tert-Butyl 3-hydroxy-4-aminopyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a methoxy group.
Biological Activity
Chemical Identity and Properties
tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate, with the molecular formula and a molecular weight of 217.27 g/mol, is a pyrrolidine derivative known for its potential biological activities. The compound features a tert-butyl group, a hydroxy group, and a methoxy group, which contribute to its reactivity and interaction with biological targets.
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with specific enzymes and receptors. The hydroxy and methoxy groups can engage in hydrogen bonding, influencing the conformation and activity of target proteins. This mechanism is crucial for its applications in drug design and therapeutic development.
Research Findings
Recent studies have shown that this compound may play a role in modulating immune responses and influencing metabolic pathways. For instance, its derivatives have been investigated for their effects on PD-L1 expression in immune cells, which is significant for cancer immunotherapy. In vitro experiments demonstrated that treatment with related compounds could enhance PD-L1 expression, thereby potentially improving immune responses against tumors .
Table 1: Summary of Biological Activities
Case Study 1: Immune Modulation
In a study focused on immune checkpoint proteins, this compound was shown to significantly amplify PD-L1 surface expression levels in THP-1 cells when stimulated with IFN-γ. This suggests that the compound may enhance T cell activation by counteracting the immunosuppressive effects of PD-L1 in the tumor microenvironment .
Case Study 2: Enzyme Inhibition
Another research effort explored the compound's potential as an enzyme inhibitor. It was found to exhibit low nanomolar affinity against specific targets involved in metabolic pathways, indicating its potential utility in developing therapeutic agents for metabolic disorders .
Synthesis and Applications
Synthesis Methods
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For example, sodium methoxide is often used in methanol at elevated temperatures to facilitate the formation of this compound from simpler starting materials.
Applications in Drug Development
Given its biological activity, this compound serves as an important intermediate in the synthesis of pharmaceuticals. Its ability to interact selectively with biological targets makes it a valuable candidate for further development into therapeutic agents aimed at treating various diseases, including cancer and metabolic disorders .
Table 2: Synthesis Overview
Step | Reagents/Conditions | Outcome |
---|---|---|
Initial Reaction | Sodium methoxide in methanol at 60°C | Formation of pyrrolidine derivative |
Oxidation | PCC or Dess-Martin periodinane | Conversion of hydroxy to carbonyl |
Reduction | NaBH4 or LiAlH4 | Restoration of hydroxy group |
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-5-7(12)8(6-11)14-4/h7-8,12H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJCELXHUNUFBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001176668 | |
Record name | 1,1-Dimethylethyl 3-hydroxy-4-methoxy-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114214-50-5 | |
Record name | 1,1-Dimethylethyl 3-hydroxy-4-methoxy-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114214-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-hydroxy-4-methoxy-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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